molecular formula C17H12BrN5S B2708154 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-77-6

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2708154
CAS No.: 894058-77-6
M. Wt: 398.28
InChI Key: SPCQYXVYFXFEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, designed for advanced anticancer research. This compound is of significant interest in medicinal chemistry for its potential dual mechanisms of action. Primarily, it is investigated as a novel antitubulin agent. The rigid triazolopyridazine core serves as a privileged structure in the design of vinylogous combretastatin A-4 (CA-4) analogues . Compounds within this class have been demonstrated to potently inhibit tubulin polymerization by binding to the colchicine site, which disrupts microtubule dynamics, arrests the cell cycle at the G2/M phase, and induces apoptosis in cancer cells . The presence of the 4-bromobenzylthio moiety is a strategic feature for exploring structure-activity relationships, as halogen substitutions are known to contribute to potent antiproliferative activity . Furthermore, research into the [1,2,4]triazolo[4,3-b]pyridazine scaffold has revealed its potential application in cancer immunotherapy. Derivatives have been shown to effectively inhibit the expression of programmed death-ligand 1 (PD-L1) on tumor cells . By downregulating this key immune checkpoint protein, such compounds may help to block the PD-1/PD-L1 signaling pathway, thereby preventing T-cell inhibition and enhancing the antitumor immune response . This makes this compound a valuable tool for researchers investigating the intersection of cytotoxic agents and immunomodulation in oncology, particularly for studying combination therapies and overcoming drug resistance mechanisms.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQYXVYFXFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using a thiol reagent such as methylthiol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, alkoxides, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phenyl-substituted derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in treating diseases such as cancer and infections. The presence of the bromobenzyl and pyridinyl groups enhances its biological activity.

Key Findings :

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, suggesting its potential as an antimicrobial agent.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Cross-Coupling Reactions : Useful in forming carbon-carbon bonds.
  • Nucleophilic Substitution Reactions : Facilitating the introduction of different functional groups.
Reaction TypeDescription
Cross-CouplingForms carbon-carbon bonds using palladium catalysts
Nucleophilic SubstitutionIntroduces functional groups through nucleophiles

Biological Probes

Due to its unique structure, this compound can be utilized as a probe in biological studies to investigate specific cellular processes or molecular interactions. Its ability to bind selectively to certain proteins or enzymes makes it valuable for understanding biological mechanisms at a molecular level.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Biological Target/Activity Key Findings Reference
Target Compound :
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
3: 4-Bromobenzylthio
6: Pyridin-3-yl
Not explicitly reported in evidence; inferred PDE4/GABAA modulation based on analogs Hypothesized to combine lipophilicity (Br) and hydrogen bonding (pyridine) for enhanced target engagement
Compound 18
(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
3: 2,5-Dimethoxyphenyl
6: Methoxy-tetrahydrofuran-oxyphenyl
PDE4 inhibitor (IC₅₀ = 2.3 nM for PDE4A) High selectivity for PDE4 isoforms; used as a probe for PDE4 activity
TPA023
7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
3: 2-Fluorophenyl
6: Ethyl-triazolylmethoxy
GABAA receptor agonist (α2/α3 subtype-selective) Non-sedating anxiolytic in preclinical models
3-((4-Chlorobenzyl)thio)-6-(thien-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 3: 4-Chlorobenzylthio
6: Thien-2-yl
Not reported Structural analog with Cl vs. Br; lower molecular weight and lipophilicity
Vebreltinib
6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine
3: Difluoro-indazolylmethyl
6: Cyclopropyl-pyrazolyl
Kinase inhibitor (c-Met, VEGFR2) Clinical candidate for cancer therapy

Key Observations :

Substituent Effects on Activity :

  • Position 3 : Bromo/chloro benzylthio groups (target compound, ) enhance lipophilicity compared to methoxy (Compound 18) or fluorophenyl (TPA023) groups. This may improve CNS penetration but reduce aqueous solubility.
  • Position 6 : Pyridin-3-yl (target compound) and pyridin-4-yl () substituents offer distinct hydrogen-bonding profiles compared to thienyl () or triazolylmethoxy (TPA023), influencing target selectivity.

Biological Targets: PDE4 inhibitors (e.g., Compound 18) require catechol diether moieties for potency , whereas GABAA modulators (e.g., TPA023) rely on fluorophenyl and triazolyl groups for subtype selectivity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogs like 3-((4-chlorobenzyl)thio)-6-(thien-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, involving hydrazine intermediates and condensation reactions .

Physicochemical Properties: Bromine increases molecular weight (vs. Pyridin-3-yl substituents may confer moderate solubility (~30–40 µg/mL, similar to ), but bromine could reduce this further.

Biological Activity

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. The compound's unique structure combines a triazolo-pyridazine framework with a bromobenzylthio moiety, which may enhance its interaction with biological targets.

  • Molecular Formula : C22H20BrN5OS
  • Molecular Weight : 482.4 g/mol
  • CAS Number : 872995-22-7

Anticancer Properties

Research indicates that compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit promising anticancer activity. The compound under discussion has been evaluated for its antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)
SGC-79010.014
A5490.008
HT-10800.012

These values indicate that the compound is highly effective in inhibiting cell growth and proliferation in these cancer models .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), this compound disrupts microtubule dynamics by binding to the colchicine site on tubulin. This leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis .
  • Cell Cycle Arrest : Studies have shown that the compound significantly affects cell cycle progression in A549 cells, leading to increased cell death through mitotic disruption .

Synthesis and Evaluation

In a study focusing on various derivatives of the [1,2,4]triazolo[4,3-b]pyridazine class, researchers synthesized a series of compounds and assessed their biological activities. The synthesis involved multiple steps including nucleophilic substitution and coupling reactions to introduce the bromobenzylthio group onto the pyridazine core .

Comparative Analysis

Comparative studies with other similar compounds revealed that those with modifications in their structural components demonstrated varying levels of bioactivity. For instance, compounds with different substituents on the phenyl rings showed a range of IC50 values from moderate (around 90.5 µM) to potent (as low as 0.008 µM) against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with pyridazine precursors. For example:
  • Step 1 : Prepare 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate (common intermediate, see ).
  • Step 2 : Introduce the 4-bromobenzylthio group via nucleophilic aromatic substitution (SNAr) or coupling reactions. Thiol-containing reagents (e.g., 4-bromobenzyl mercaptan) can displace chlorine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Install the pyridin-3-yl moiety using Suzuki-Miyaura cross-coupling if the position is halogenated, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
  • Key Data : Yields for similar triazolopyridazine syntheses range from 44% to 70% depending on substituent reactivity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the pyridin-3-yl group shows distinct aromatic protons at δ 8.5–9.0 ppm, while the 4-bromobenzylthio moiety exhibits a singlet for the methylene group (δ ~4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~430–450 g/mol for C₁₈H₁₂BrN₅S).
  • X-ray Crystallography : Single-crystal analysis (e.g., at 173 K) resolves bond lengths (e.g., C–C ~1.38 Å) and confirms regiochemistry, as demonstrated for related triazolopyridazines .

Q. What initial biological screening assays are appropriate for evaluating its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against phosphodiesterase 4 (PDE4) isoforms (PDE4A-D) using fluorescence polarization or radioisotope-based assays. IC₅₀ values <100 nM indicate high potency (see ).
  • Cell-Based Assays : Assess antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays. For kinase targets (e.g., c-Met/Pim-1), use ATP-competitive binding assays .
  • Selectivity Panels : Screen against 21+ PDE family members or kinase panels to identify off-target effects .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-bromobenzylthio vs. methylthio) influence target selectivity and potency?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 4-bromobenzylthio group with smaller substituents (e.g., methylthio) and compare PDE4 inhibition (IC₅₀). Bulkier groups like 4-bromobenzyl may enhance isoform selectivity (e.g., PDE4A over PDE4D) due to steric interactions in the catalytic pocket .
  • Docking Studies : Use software like AutoDock Vina to model interactions. The bromine atom may form halogen bonds with PDE4A residues (e.g., Gln-369), improving binding affinity .
  • Key Data : In PDE4 studies, substituent variations caused 10–100x shifts in IC₅₀, highlighting the critical role of the benzylthio group .

Q. What in vivo models are suitable for assessing efficacy and toxicity?

  • Methodological Answer :
  • Rodent Anxiety Models : Use elevated plus-maze or light-dark box tests for GABA-A α2/α3 subtype-selective agonists (e.g., TPA023 analogs). Dose ranges: 1–10 mg/kg (oral) .
  • Xenograft Models : Evaluate antitumor activity in nude mice injected with c-Met-dependent tumors (e.g., gastric carcinoma). Monitor tumor volume reduction and body weight changes .
  • Toxicity Profiling : Perform liver enzyme (ALT/AST) and CNS sedation assays. For example, GABA-A α1-mediated sedation is absent in compounds with >100x selectivity for α2/α3 subtypes .

Q. How can researchers resolve contradictions in substituent effects across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare data from PDE4 inhibition (e.g., ) vs. kinase assays (e.g., ). Contradictions may arise from assay conditions (e.g., ATP concentration) or protein isoforms.
  • Control Experiments : Replicate key studies with standardized protocols (e.g., uniform ATP levels in kinase assays).
  • Data Normalization : Express results as % inhibition at fixed concentrations (e.g., 1 µM) to enable cross-study comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.